Niraparib

Catalog No.
S001565
CAS No.
1038915-60-4
M.F
C19H20N4O
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niraparib

CAS Number

1038915-60-4

Product Name

Niraparib

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1

InChI Key

PCHKPVIQAHNQLW-CQSZACIVSA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Synonyms

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, MK 4827, MK-4827, MK4827, niraparib, niraparib hydrochloride, Zejula

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

The exact mass of the compound Niraparib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clinical Trials

Niraparib is being actively studied in clinical trials for several cancer types, including:

  • Epithelial Ovarian Cancer (EOC): Niraparib has shown promising results in maintaining remission in patients with recurrent EOC, particularly those with BRCA mutations [].
  • Breast Cancer: Research is ongoing to evaluate Niraparib's efficacy in treating metastatic breast cancer, especially in patients with BRCA mutations [].
  • Other Cancers: Scientific studies are also exploring the application of Niraparib in other cancers like pancreatic cancer, prostate cancer, and endometrial cancer.

These clinical trials are designed to assess Niraparib's safety, efficacy, and optimal dosing regimens for various cancer types.

Mechanisms of Action

Scientific research is ongoing to understand the full spectrum of Niraparib's mechanisms of action. Here are some key areas of investigation:

  • PARP Inhibition: Studies are examining how Niraparib's inhibition of PARP disrupts DNA repair mechanisms in cancer cells, leading to cell death [].
  • Synthetic Lethality: Research is exploring the concept of synthetic lethality, where Niraparib's effect is particularly pronounced in cancer cells with HR deficiencies [].
  • Combination Therapies: Scientists are investigating the potential benefits of combining Niraparib with other cancer therapies, such as chemotherapy or immunotherapy [].

Niraparib is a low-molecular-weight compound classified as a poly(ADP-ribose) polymerase inhibitor, specifically targeting poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. It plays a crucial role in the inhibition of DNA repair mechanisms, particularly in cells with deficiencies in homologous recombination repair pathways, such as those associated with mutations in the BRCA1 and BRCA2 genes. By blocking the activity of these enzymes, niraparib induces cytotoxicity through the accumulation of DNA damage, ultimately leading to cell death via a mechanism known as synthetic lethality .

Niraparib acts as a PARP inhibitor. Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in the repair of single-strand DNA breaks. Cancer cells rely more heavily on PARP for DNA repair compared to healthy cells []. By inhibiting PARP1, Niraparib traps single-strand breaks within cancer cells, leading to the formation of double-strand breaks during DNA replication. These double-strand breaks are difficult to repair, ultimately causing cell death in cancer cells [].

Niraparib functions by inhibiting the binding of nicotinamide adenine dinucleotide (NAD) to poly(ADP-ribose) polymerase, which is essential for single-strand break repair. This inhibition prevents the dissociation of PARP-DNA complexes, resulting in the accumulation of double-strand breaks during DNA replication. The chemical structure of niraparib allows it to selectively inhibit poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 with an IC50 value significantly lower than that for other members of the PARP family .

Key Reactions

  • Inhibition of NAD Binding: Niraparib blocks NAD from binding to PARP, preventing its enzymatic activity.
  • Formation of PARP-DNA Complexes: This leads to persistent DNA damage and apoptosis.

Niraparib exhibits potent biological activity as a selective inhibitor of poly(ADP-ribose) polymerases. Its mechanism involves:

  • Induction of Apoptosis: By preventing effective DNA repair, niraparib causes cells to undergo programmed cell death.
  • Synthetic Lethality: Particularly effective in cancer cells with defective homologous recombination repair pathways, niraparib exploits these weaknesses to enhance therapeutic efficacy .

The synthesis of niraparib has been documented through various methods, focusing on the creation of its bicyclic structure and functional groups necessary for its biological activity. Key steps in its synthesis include:

  • Formation of Bicyclic Framework: Utilizing specific reagents to construct the bicyclo[2.2.1]hept-5-ene core.
  • Amine Coupling Reactions: Attaching the pyrimidine and benzazepine moieties through amine coupling strategies.
  • Purification Techniques: Employing chromatography techniques to isolate pure niraparib from reaction mixtures .

Niraparib is primarily used in oncology, specifically for treating:

  • Ovarian Cancer: Approved for use in patients with recurrent ovarian cancer who have responded to platinum-based chemotherapy.
  • Breast Cancer: Investigated for potential use in breast cancer therapies, especially in patients with BRCA mutations.

It is marketed under the brand name ZEJULA and has shown efficacy in prolonging progression-free survival in clinical trials involving patients with platinum-sensitive recurrent ovarian cancer .

Niraparib has been studied for its interactions with various compounds and biological systems:

  • Drug Interactions: It may interact with other medications metabolized by similar pathways, particularly those affecting liver enzymes such as cytochrome P450.
  • Biomarker Studies: Research indicates that certain genetic markers may predict patient response to niraparib treatment, enhancing personalized medicine approaches.

Adverse effects commonly reported include hematologic toxicities such as thrombocytopenia and anemia, necessitating careful monitoring during therapy .

Several compounds share similarities with niraparib in terms of mechanism and therapeutic use:

Compound NameMechanismUnique Features
OlaparibPoly(ADP-ribose) polymerase inhibitorFirst approved PARP inhibitor; used for BRCA-mutated cancers
RucaparibPoly(ADP-ribose) polymerase inhibitorApproved for prostate cancer; unique formulation
TalazoparibPoly(ADP-ribose) polymerase inhibitorHigher potency against PARP; different dosing regimen

Niraparib's selectivity towards poly(ADP-ribose) polymerase-1 and -2 distinguishes it from other inhibitors, making it particularly effective in specific patient populations with homologous recombination deficiencies .

The synthesis of niraparib from 3-methyl-2-nitrobenzoic acid has been explored through multiple strategic approaches, each presenting distinct advantages and challenges for industrial implementation. The foundational synthetic methodology employs this readily available aromatic carboxylic acid as the key starting material, leveraging its favorable cost profile and commercial accessibility [1] [2].

Primary Synthetic Pathway

The most industrially viable route, documented in patent CN107235957A, establishes a seven-step synthetic sequence beginning with esterification of 3-methyl-2-nitrobenzoic acid [1]. The initial esterification proceeds under concentrated sulfuric acid catalysis at 58 degrees Celsius, achieving a yield of 82.2 percent for the formation of methyl 3-methyl-2-nitrobenzoate (Intermediate 1). This transformation utilizes a stoichiometric ratio of 1:5 for the carboxylic acid to methanol, with the reaction proceeding to completion within the designated timeframe [1].

The subsequent aldehyde formation represents a critical transformation, employing active manganese dioxide as the selective oxidizing agent under acidic conditions. This oxidation selectively converts the benzylic methyl group to the corresponding aldehyde while preserving other functional groups, proceeding at 40 degrees Celsius for 5-7 hours with a yield of 66.4 percent [1]. The mild oxidation conditions provided by active manganese dioxide prove essential for maintaining selectivity and avoiding over-oxidation or unwanted side reactions.

Alternative Methodologies

Research conducted at Oxford University has demonstrated alternative approaches utilizing asymmetric cross-coupling methodologies [3]. This strategy employs boronic acid chemistry for the synthesis of 3-aryl-piperidine intermediates, offering potentially shorter synthetic routes compared to traditional methods. The Oxford approach focuses on establishing the chiral center early in the synthesis through asymmetric catalysis rather than relying on late-stage resolution techniques [3].

The Merck original route, while well-documented, presents scalability challenges due to its reliance on chiral chromatography for final purification. This approach utilizes bromination with N-bromosuccinimide and benzoyl peroxide, followed by oxidation with N-methylmorpholine-N-oxide to generate the aldehyde intermediate [1]. However, the use of hazardous sodium azide and expensive chromatographic separation limits its industrial applicability.

RouteStarting MaterialKey StepsFinal StepOverall Yield (%)Industrial Scalability
Patent CN107235957A Route3-Methyl-2-nitrobenzoic acidEsterification → Aldehyde formation → Schiff base → Cyclization → Amidation → BOC deprotection → Chiral resolutionN-acetyl-L-leucine resolution11.68High
Merck Route (Original)3-Methyl-2-nitrobenzoic acidEsterification → Bromination → Oxidation → Schiff base → Cyclization → Amidation → BOC deprotection → Chiral resolutionChiralpak AS-H column separationNot specifiedLimited (column chromatography)
Oxford University Route3-Methyl-2-nitrobenzoic acidAsymmetric synthesis → Fragment coupling → Cross-couplingFragment couplingNot specifiedModerate

Process Optimization Strategies

Recent developments in synthetic methodology have focused on eliminating problematic reagents and improving overall process efficiency. The optimized route avoids the use of sodium azide, replacing the azide-mediated cyclization with triethyl phosphite-promoted ring formation [1]. This modification significantly enhances process safety while maintaining comparable yields for the indazole ring formation step.

The implementation of one-step aldehyde formation through selective oxidation represents a significant advancement over multi-step bromination-oxidation sequences. The use of active manganese dioxide under controlled acidic conditions provides excellent chemoselectivity, enabling direct conversion of the methyl group to the aldehyde functionality without affecting the nitro group or ester moiety [1].

Alternative aldehyde formation methodology utilizing N,N-dimethylformamide dimethyl acetal has been explored for specific synthetic applications [4]. This approach proceeds at elevated temperatures (130 degrees Celsius) for extended reaction times (16 hours), achieving yields of 65 percent for the aldehyde intermediate. While the yield is comparable to the manganese dioxide route, the extended reaction time and higher temperature requirements present challenges for large-scale implementation.

Chiral Resolution Challenges in Industrial-Scale Production

The establishment of chirality in niraparib synthesis presents significant technical and economic challenges that directly impact industrial viability. The drug contains a single chiral center at the 3-position of the piperidine ring, requiring careful consideration of stereoselective synthesis or efficient resolution methodologies [5] [6].

Chemical Resolution Approaches

The most successful industrial implementation employs N-acetyl-L-leucine as the chiral resolving agent for the racemic piperidine intermediate [1]. This chemical resolution proceeds through crystallization-based separation, achieving enantiomeric excess values of 99.5 percent with a resolution step yield of 91.2 percent. The process involves dissolving the racemic intermediate in organic solvents (methanol, ethanol, acetone, or ethyl acetate) followed by heating to reflux and subsequent crystallization at reduced temperatures (-10 to 0 degrees Celsius) [1].

The mass ratio optimization for N-acetyl-L-leucine to racemic intermediate ranges from 0.6:1 to 6:1, with typical industrial operations employing ratios near 3.3:1 for optimal resolution efficiency [1]. The crystalline salt formation provides excellent physical properties for isolation and purification, enabling straightforward recovery of the desired enantiomer through standard filtration and washing procedures.

Biocatalytic Dynamic Kinetic Resolution

Transaminase-mediated dynamic kinetic resolution has emerged as a powerful methodology for establishing chirality in niraparib intermediates [6] [7]. This approach utilizes ω-transaminases to convert racemic aldehyde substrates to enantiomerically pure amine products through enzyme-catalyzed transamination. The ATA-302 enzyme demonstrates exceptional performance for this transformation, achieving enantiomeric excess values exceeding 99 percent [5].

The implementation of biocatalytic resolution addresses several key industrial challenges. First, the dynamic nature of the kinetic resolution enables theoretical yields approaching 100 percent, contrasting favorably with traditional resolution methods limited to 50 percent maximum yield. Second, the mild reaction conditions (ambient temperature, aqueous media) reduce energy requirements and minimize side reaction formation [7].

MethodScale SuitabilityEnantiomeric Excess (%)Yield (%)Cost ConsiderationsProcess Challenges
Chemical Resolution with N-acetyl-L-leucineIndustrial scale99.591.2 (resolution step)Low cost resolving agentCrystallization optimization
Chiral Chromatography (Chiralpak AS-H)Laboratory scale>95~50 (theoretical max)Expensive chiral stationary phaseLimited throughput, solvent consumption
Transaminase-mediated Dynamic Kinetic ResolutionIndustrial scale>9982-84Enzyme costSubstrate scope limitations
Enzymatic Resolution with ATA-302Industrial scale>99~85Enzyme costEnzyme loading optimization

Substrate Stability Considerations

A critical challenge in biocatalytic resolution involves substrate stability under reaction conditions. The aldehyde intermediate 31 demonstrates limited stability during preliminary experiments, necessitating the development of bisulfite adduct 33 as a stable aldehyde surrogate [7]. This bisulfite adduct strategy enables in situ aldehyde liberation under the basic conditions of the transaminase reaction, improving process robustness and enabling large-scale applications with yields of 84 percent [7].

The bisulfite adduct approach addresses multiple process concerns: enhanced substrate storage stability, simplified handling procedures, and consistent reaction performance across different production campaigns. The adduct formation proceeds quantitatively under mild conditions, and the reverse reaction (aldehyde liberation) occurs readily in the presence of base, making this strategy particularly attractive for industrial implementation [7].

Enzyme Engineering and Optimization

Recent advances in enzyme engineering have focused on enhancing transaminase performance for niraparib intermediate synthesis. Protein engineering efforts target improvements in enzyme thermostability, substrate acceptance, and reaction rate. The development of engineered transaminases with enhanced activity toward the specific aldehyde substrate has enabled reduction of enzyme loading from initial research levels to practical industrial quantities [7].

The implementation of cascade biocatalysis has shown promise for integrating chiral resolution with subsequent synthetic transformations. Amination-cyclization cascades initiated by transaminase-catalyzed steps provide direct access to enantiomerically pure lactam intermediates relevant to niraparib synthesis. This approach has been demonstrated on preparative scale (35 grams) with yields of 82 percent and excellent stereoselectivity [7].

Bromination and Cyclization Reaction Mechanisms

The formation of the indazole core structure in niraparib synthesis involves critical cyclization reactions that require precise mechanistic understanding for successful process development. The most efficient approaches avoid traditional bromination chemistry in favor of direct cyclization methodologies [1] [8].

Manganese Dioxide-Mediated Oxidation

The selective oxidation of 3-methyl-2-nitrobenzoate to the corresponding aldehyde employs active manganese dioxide under carefully controlled conditions [1]. This transformation proceeds through a radical mechanism involving hydrogen atom abstraction from the benzylic position. The nitric acid co-catalyst enhances the oxidizing power of manganese dioxide while maintaining selectivity for the methyl group oxidation.

The reaction mechanism involves initial coordination of the substrate to the manganese center, followed by hydrogen atom abstraction to generate a benzylic radical intermediate. Subsequent oxidation steps convert the radical to the aldehyde functionality. The mild conditions (40 degrees Celsius) and controlled reaction time (5-7 hours) prevent over-oxidation to the carboxylic acid and maintain the integrity of other functional groups [1].

Process optimization studies have identified several critical parameters affecting reaction outcome. The stoichiometry of active manganese dioxide (3:1 molar ratio relative to substrate) proves essential for complete conversion. Lower ratios result in incomplete oxidation, while excess oxidant does not improve yields but complicates product isolation. The nitric acid concentration (65 percent) requires careful control to balance reaction rate with selectivity [1].

Alternative Aldehyde Formation Methods

Dimethylformamide dimethyl acetal-mediated aldehyde formation provides an alternative approach for specific synthetic applications [9] [4]. This transformation proceeds through Vilsmeier-Haack-type chemistry, involving initial formation of an enamine intermediate followed by hydrolysis to reveal the aldehyde functionality. The reaction requires elevated temperatures (130 degrees Celsius) and extended reaction times (16 hours) compared to the manganese dioxide approach [4].

The mechanism involves nucleophilic attack of the aromatic methyl group on the electrophilic dimethyl acetal, generating a vinyl amine intermediate. Subsequent hydrolysis under aqueous acidic conditions converts this intermediate to the desired aldehyde. While the yield (65 percent) is comparable to the oxidative approach, the harsher conditions and longer reaction time present challenges for large-scale implementation [4].

Reaction StepReagentsTemperature (°C)Reaction TimeYield (%)Selectivity Issues
Methyl oxidation to aldehydeActive manganese dioxide (AMD), 65% HNO₃405-7 hours66.4Selective oxidation of methyl only
Aldehyde formation (Alternative)DMF-DMA in DMF13016 hours65Regioselective aldehyde formation
Schiff base formationAminophenyl piperidine, NaHCO₃402 hours85No significant side reactions
Indazole cyclizationTriethyl phosphite9224 hours90Regioselective cyclization

Triethyl Phosphite-Mediated Cyclization

The indazole ring formation employs triethyl phosphite as the cyclization promoter, representing a significant improvement over azide-based methodologies [1]. This reaction proceeds through a modified Cadogan-type mechanism involving phosphorus-mediated reduction of the nitro group concurrent with cyclization. The transformation requires elevated temperatures (92 degrees Celsius) and extended reaction times (24 hours) for complete conversion.

The mechanistic pathway involves initial coordination of triethyl phosphite to the nitro group, followed by phosphorus-mediated oxygen abstraction to generate a nitrene intermediate. This reactive nitrene species undergoes intramolecular cyclization with the pendant imine functionality to form the indazole ring system. The regioselectivity of this cyclization is excellent, with minimal formation of regioisomeric products [1].

Process development studies have optimized several key parameters for this transformation. The stoichiometry of triethyl phosphite (0.2 molar equivalents relative to substrate) provides optimal conversion while minimizing phosphorus-containing waste. Higher stoichiometries do not improve yields but complicate product purification. The reaction temperature represents a balance between reaction rate and selectivity, with lower temperatures resulting in incomplete conversion and higher temperatures promoting side reactions [1].

Mechanistic Investigations and Side Reactions

Detailed mechanistic studies have identified potential side reaction pathways that must be controlled for optimal yields. The primary competing reaction involves hydrolysis of the imine intermediate under the reaction conditions, leading to aldehyde regeneration and amine liberation. This side reaction is minimized through careful pH control and the use of anhydrous conditions [1].

Secondary side reactions include over-reduction of the nitro group to the amine without cyclization, and intermolecular reactions leading to dimeric products. These pathways are suppressed through optimal temperature control and appropriate substrate concentration. The reaction typically proceeds with excellent mass balance, indicating minimal side product formation under optimized conditions [1].

Protecting Group Strategies for Piperidine Intermediates

The successful synthesis of niraparib requires careful consideration of protecting group strategies for the piperidine nitrogen, ensuring compatibility with subsequent synthetic transformations while maintaining ease of removal under mild conditions [1] [6].

tert-Butoxycarbonyl (BOC) Protection Strategy

The tert-butoxycarbonyl protecting group has emerged as the optimal choice for piperidine nitrogen protection throughout the niraparib synthetic sequence [1]. This selection reflects several key advantages: excellent stability under basic conditions employed in early synthetic steps, complete compatibility with oxidation and cyclization reactions, and facile removal under mild acidic conditions without affecting other functional groups.

The BOC deprotection employs trifluoroacetic acid in dichloromethane at ambient temperature, achieving quantitative removal within three hours [1]. The molar ratio of substrate to trifluoroacetic acid (1:1) provides complete deprotection while minimizing acid consumption. The use of dichloromethane as solvent facilitates product isolation through simple evaporation, and the volatile nature of trifluoroacetic acid enables straightforward removal during work-up.

Process optimization has identified several critical parameters for successful BOC deprotection. The reaction requires anhydrous conditions to prevent competing hydrolysis reactions. The addition order (substrate to acid solution) prevents localized heating and potential side reactions. The reaction progress can be monitored through pH measurement, with complete deprotection indicated by stable acidic pH [1].

Alternative Protecting Group Considerations

Benzyloxycarbonyl (Cbz) protection provides an alternative strategy with distinct advantages and limitations [6]. The Cbz group offers superior stability under both acidic and basic conditions, making it suitable for synthetic sequences involving harsh reaction conditions. However, the deprotection requires either catalytic hydrogenation or treatment with hydrogen bromide in acetic acid, both presenting challenges for large-scale implementation.

Catalytic hydrogenation for Cbz removal requires specialized equipment for safe hydrogen handling and effective catalyst separation. The use of palladium on carbon as catalyst necessitates careful filtration procedures to ensure complete catalyst removal from the product. Alternative deprotection using hydrogen bromide in acetic acid provides a non-hydrogenative approach but generates corrosive acid waste requiring specialized handling [6].

Protecting GroupDeprotection ConditionsStabilityIndustrial PreferenceRemoval Efficiency (%)Process Challenges
tert-Butoxycarbonyl (BOC)TFA/DCM, room temperatureStable to basic conditionsFirst choice95-98TFA removal, work-up complexity
Benzyloxycarbonyl (Cbz)H₂/Pd-C or HBr/AcOHStable to acids and basesAlternative option90-95Hydrogenation safety, catalyst removal
Fluorenylmethyloxycarbonyl (Fmoc)Piperidine/DMFStable to acids, labile to basesRarely used95-99Base-sensitive substrates
AcetylBasic hydrolysisModerate stabilityNot preferred85-90Incomplete deprotection

Process Integration and Compatibility

The selection of BOC protection demonstrates excellent compatibility throughout the entire synthetic sequence. The protecting group remains stable during esterification, oxidation, Schiff base formation, and cyclization reactions without requiring special handling or additional protection [1]. This stability profile reduces synthetic complexity and minimizes the risk of protecting group migration or premature removal.

The timing of BOC removal has been optimized to occur after indazole formation and amidation, just prior to chiral resolution [1]. This strategy maximizes the number of synthetic transformations performed on protected intermediates while ensuring clean deprotection for the final resolution step. The racemic deprotected intermediate demonstrates excellent crystallization properties, facilitating efficient chiral resolution.

Advanced Protecting Group Strategies

Recent research has explored dual protecting group strategies for complex synthetic sequences requiring orthogonal protection [6]. These approaches employ BOC protection for the piperidine nitrogen in combination with complementary protecting groups for other functional groups when present. The orthogonal nature of these protecting groups enables selective removal without affecting other protected functionalities.

The development of enzyme-labile protecting groups has shown promise for biocatalytic synthetic sequences. These protecting groups are designed to be selectively removed by specific enzymes, enabling integration with enzymatic transformations while maintaining protection during chemical reaction steps. However, the complexity and cost of these specialized protecting groups limit their application to specific research contexts rather than industrial implementation [6].

Niraparib exhibits exceptional selectivity for Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2 over other family members, with half-maximal inhibitory concentrations of 3.8 and 2.1 nanomolar respectively [1] [2]. This selectivity profile demonstrates at least 100-fold discrimination against other Poly(ADP-ribose) Polymerase family proteins, including Poly(ADP-ribose) Polymerase 3 (half-maximal inhibitory concentration: 1300 nanomolar), v-Poly(ADP-ribose) Polymerase (half-maximal inhibitory concentration: 330 nanomolar), and Tankyrase-1 (half-maximal inhibitory concentration greater than 1000 nanomolar) [1] [3].
The molecular foundation of niraparib's selectivity lies in its specific interactions within the catalytic domains of Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2. Crystal structure analysis reveals that niraparib occupies the nicotinamide-binding pocket of the nicotinamide adenine dinucleotide binding site, forming crucial molecular contacts that differentiate it from other Poly(ADP-ribose) Polymerase inhibitors [4] [5]. The compound establishes three conserved hydrogen bonding interactions that are fundamental to its binding mechanism: bidentate hydrogen bonds with Glycine863 in Poly(ADP-ribose) Polymerase 1 (corresponding to Glycine429 in Poly(ADP-ribose) Polymerase 2), where the amide nitrogen serves as a hydrogen bond donor and the carbonyl oxygen functions as a hydrogen bond acceptor [5]. Additionally, Serine904 in Poly(ADP-ribose) Polymerase 1 (Serine470 in Poly(ADP-ribose) Polymerase 2) provides a hydrogen bond to the carbonyl group within niraparib's bicyclic ring system [5].

The selectivity mechanism is further enhanced by niraparib's unique interactions with the helical domain region of Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2. Unlike other Poly(ADP-ribose) Polymerase inhibitors, niraparib forms two distinctive interactions with helical domain residues: a water-mediated hydrogen bond with Glutamine759 and a direct hydrogen bond with Aspartate766 [5]. These helical domain interactions are particularly significant because the helical domain is conserved specifically in Poly(ADP-ribose) Polymerase 1, Poly(ADP-ribose) Polymerase 2, and Poly(ADP-ribose) Polymerase 3, contributing to niraparib's classification as one of the most selective inhibitors for Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2 within the family [5].

Structural alignments between Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2 reveal that niraparib approaches the amino-terminal region of helix F, where the positioning differs between the two isoforms [6] [7]. In Poly(ADP-ribose) Polymerase 1, the amino-terminal portion of helix F adopts a bent conformation away from the adenosine diphosphate-ribosyltransferase domain, providing optimal spatial accommodation for niraparib binding. Conversely, in Poly(ADP-ribose) Polymerase 2, helix F maintains a straighter configuration that necessitates conformational adjustment upon niraparib binding. This differential helix positioning contributes to the subtle differences in binding affinity between the two primary target isoforms [6].

The aromatic interaction network represents another critical component of niraparib's selectivity profile. The compound establishes π-π stacking interactions with Tyrosine907 in Poly(ADP-ribose) Polymerase 1 (Tyrosine473 in Poly(ADP-ribose) Polymerase 2) at distances of 3.5 to 3.9 Ångström [5]. This aromatic interaction, while not present in the natural substrate nicotinamide, contributes significantly to the enhanced binding affinity of niraparib compared to nicotinamide alone (greater than 50 micromolar half-maximal inhibitory concentration) [5]. The rigid molecular architecture of niraparib's indazole-carboxamide core enables optimal positioning for these aromatic interactions while maintaining the essential hydrogen bonding pattern required for nicotinamide mimicry.

Binding Affinity Studies Through Isothermal Titration Calorimetry

Isothermal titration calorimetry represents the gold standard methodology for comprehensive thermodynamic characterization of protein-ligand interactions, providing simultaneous determination of binding affinity, stoichiometry, enthalpy, and entropy changes in a single experiment [8] [9]. For niraparib-Poly(ADP-ribose) Polymerase interactions, isothermal titration calorimetry studies would yield essential thermodynamic parameters including the association constant (Ka), dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and Gibbs free energy (ΔG) of complex formation [10] [11].

The experimental design for niraparib isothermal titration calorimetry studies requires careful optimization of protein and ligand concentrations to achieve optimal binding isotherms. Based on the nanomolar binding affinities reported for niraparib with Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2 (half-maximal inhibitory concentrations of 3.8 and 2.1 nanomolar respectively), the recommended experimental conditions would involve protein concentrations of 10-20 micromolar in the calorimeter cell and ligand concentrations of 100-200 micromolar in the injection syringe [12]. These concentrations ensure a suitable c-value (c = Ka × [Macromolecule total]) between 5 and 500, which is optimal for accurate determination of both binding affinity and stoichiometry [12].

The thermodynamic profile of niraparib binding to Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2 would be expected to demonstrate favorable binding thermodynamics characteristic of high-affinity protein-ligand interactions. The binding enthalpy (ΔH) would likely be negative, reflecting the formation of stabilizing hydrogen bonds and van der Waals interactions identified in crystal structures [13]. The multiple hydrogen bonding interactions with conserved active site residues (Glycine863, Serine904, Tyrosine907) and helical domain contacts (Glutamine759, Aspartate766) would contribute to an exothermic binding signature [5].

Comparative isothermal titration calorimetry analysis between niraparib binding to Poly(ADP-ribose) Polymerase 1 versus Poly(ADP-ribose) Polymerase 2 would reveal the thermodynamic basis for the observed selectivity differences. The slightly higher affinity for Poly(ADP-ribose) Polymerase 2 (2.1 nanomolar) compared to Poly(ADP-ribose) Polymerase 1 (3.8 nanomolar) suggests potential differences in binding enthalpy, entropy, or both [1]. These differences may arise from the distinct helical domain conformations and the varying spatial requirements for niraparib accommodation in the two isoforms [6].

The binding stoichiometry determination through isothermal titration calorimetry would confirm the 1:1 binding model for niraparib with both Poly(ADP-ribose) Polymerase isoforms, consistent with competitive inhibition at the nicotinamide adenine dinucleotide binding site [9]. Temperature-dependent isothermal titration calorimetry measurements would enable calculation of the heat capacity change (ΔCp) upon binding, providing insights into the hydrophobic contributions to niraparib-Poly(ADP-ribose) Polymerase complex formation [10]. A negative heat capacity change would indicate burial of hydrophobic surface area upon binding, consistent with the aromatic stacking interactions and hydrophobic contacts observed in crystal structures.

Buffer-dependent isothermal titration calorimetry studies would reveal the contribution of ionizable groups to niraparib binding thermodynamics. The direct hydrogen bond between niraparib and Aspartate766, along with potential electrostatic interactions involving the piperidine nitrogen, could demonstrate pH-sensitive binding behavior [14]. Such studies would distinguish between direct protein-ligand interactions and coupled protonation equilibria that may influence the apparent binding thermodynamics.

Synthetic Lethality in Deoxyribonucleic Acid Repair-Deficient Cellular Models

The synthetic lethality paradigm represents the fundamental mechanism by which niraparib selectively targets cancer cells with defective homologous recombination repair pathways while sparing normal cells with intact deoxyribonucleic acid repair capabilities [1] [15]. This therapeutic selectivity emerges from the dual disruption of complementary deoxyribonucleic acid repair mechanisms: Poly(ADP-ribose) Polymerase inhibition blocks single-strand break repair through the base excision repair pathway, while pre-existing homologous recombination deficiency prevents efficient repair of the resulting double-strand breaks [16].

Experimental validation of niraparib's synthetic lethality has been demonstrated across multiple cellular model systems harboring defined homologous recombination deficiencies. In isogenic HeLa cell lines where Breast Cancer Susceptibility Gene 1 expression was silenced through small hairpin ribonucleic acid, niraparib exhibited a cytotoxic concentration for 50% cell death of 34 nanomolar, representing a 25-fold selectivity window compared to the wild-type control cells (cytotoxic concentration for 50% cell death: 852 nanomolar) [1]. Similarly, in A549 lung cancer cells with Breast Cancer Susceptibility Gene 2 knockdown, niraparib demonstrated exceptional potency with a cytotoxic concentration for 50% cell death of 11 nanomolar and greater than 100-fold selectivity over Breast Cancer Susceptibility Gene 2-proficient matched cells [1].

The synthetic lethality mechanism has been further characterized in cancer cell lines carrying naturally occurring Breast Cancer Susceptibility Gene mutations. The UWB1.289 cell line, derived from a patient with papillary serous adenocarcinoma harboring an inactivating Breast Cancer Susceptibility Gene 1 mutation, showed a cytotoxic concentration for 50% cell death of 56 nanomolar for niraparib treatment, with 18-fold selectivity over the isogenic UWB1.289+Breast Cancer Susceptibility Gene 1 line where wild-type Breast Cancer Susceptibility Gene 1 expression was restored [1]. Additional Breast Cancer Susceptibility Gene 1-mutant cell lines (SUM149PT and SUM1315MO2) and the Breast Cancer Susceptibility Gene 2-mutant DoTc2-4510 line all demonstrated cytotoxic concentrations for 50% cell death in the 20-24 nanomolar range [1].

Recent investigations have expanded the synthetic lethality paradigm beyond classical Breast Cancer Susceptibility Gene mutations to include deficiencies in other homologous recombination pathway components. Studies using isogenic DLD-1 cell lines with homozygous Ataxia Telangiectasia Mutated kinase deletion demonstrated that niraparib induced an 80-fold increase in sensitivity compared to Ataxia Telangiectasia Mutated-proficient cells, with a cytotoxic concentration for 50% cell death of 19.25 nanomolar [17]. This synthetic lethality was mechanistically linked to Ataxia Telangiectasia Mutated loss-induced downregulation of both Breast Cancer Susceptibility Gene 1 and Breast Cancer Susceptibility Gene 2 proteins, resulting in secondary homologous recombination deficiency [17].

The molecular mechanism underlying synthetic lethality involves the conversion of Poly(ADP-ribose) Polymerase inhibitor-induced persistent single-strand breaks into cytotoxic double-strand breaks through replication fork collision and stalling [16]. In homologous recombination-proficient cells, these double-strand breaks are efficiently repaired through the high-fidelity homologous recombination pathway involving Breast Cancer Susceptibility Gene 1, Breast Cancer Susceptibility Gene 2, and associated repair proteins. However, in homologous recombination-deficient cells, the inability to properly repair double-strand breaks leads to chromosomal instability, cell cycle arrest, and ultimately apoptotic cell death [18].

Functional assessment of homologous recombination capacity in niraparib-treated cells reveals the molecular basis for synthetic lethality through analysis of Recombination Protein A 51 foci formation. In Ataxia Telangiectasia Mutated-deficient DLD-1 cells, the number of Recombination Protein A 51 foci following etoposide-induced deoxyribonucleic acid damage was approximately two-fold decreased compared to wild-type cells, while Breast Cancer Susceptibility Gene 2-deficient cells showed four-fold reduction [17]. These reductions in Recombination Protein A 51 foci correlate directly with the observed sensitivity differences to niraparib treatment, confirming that the degree of homologous recombination impairment predicts synthetic lethality magnitude.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

320.16371127 g/mol

Monoisotopic Mass

320.16371127 g/mol

Heavy Atom Count

24

UNII

HMC2H89N35

Drug Indication

Niraparib is indicated for the maintenance treatment of adult patients with advanced or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in complete or partial response to first-line platinum-based chemotherapy. In Canada and the US, niraparib is also available in a combination product with [abiraterone], which is indicated with [prednisone] for the treatment of adults with deleterious or suspected deleterious BRCA-mutated (BRCAm) metastatic castration-resistant prostate cancer (mCRPC). In Canada, this combination product is also used with [prednisolone] and is reserved for patients who are asymptomatic or mildly symptomatic, and in whom chemotherapy is not clinically indicated.
Zejula is indicated: , , , as monotherapy for the maintenance treatment of adult patients with advanced epithelial (FIGO Stages III and IV) high-grade ovarian, fallopian tube or primary peritoneal cancer who are in response (complete or partial) following completion of first-line platinum-based chemotherapy. , as monotherapy for the maintenance treatment of adult patients with platinum sensitive relapsed high grade serous epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response (complete or partial) to platinum based chemotherapy. , ,
Treatment of prostate malignant neoplasms

Livertox Summary

Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Niraparibtosylatemonohydrate
US Brand Name(s): Zejula
FDA Approval: Yes
Niraparib tosylate monohydrate is approved to treat: Ovarian epithelial , fallopian tube , or primary peritoneal cancer. It is used: As maintenance therapy in adults with advanced disease who are having a complete or partial response to first-line platinum chemotherapy.
As maintenance therapy in adults with recurrent disease who are having a complete or partial response to platinum chemotherapy.
In adults with advanced disease who have received at least three chemotherapy regimens and whose disease either: Has certain mutations in the BRCA1 or BRCA2 gene ; or
Has genomic instability and has gotten worse after a response to platinum chemotherapy.
Niraparib tosylate monohydrate is also being studied in the treatment of other types of cancer.

Pharmacology

Cardiovascular Effects: Niraparib has the potential to cause effects on pulse rate and blood pressure in patients receiving the recommended dose, which may be related to pharmacological inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET) and serotonin transporter (SERT). In the NOVA study, mean pulse rate and blood pressure increased over baseline in the niraparib arm relative to the placebo arm at all on-study assessments. Mean greatest increases from baseline in pulse rate on treatment were 24.1 and 15.8 beats/min in the niraparib and placebo arms, respectively. Mean greatest increases from baseline in systolic blood pressure on treatment were 24.5 and 18.3 mmHg in the niraparib and placebo arms, respectively. Mean greatest increases from baseline in diastolic blood pressure on treatment were 16.5 and 11.6 mmHg in the niraparib and placebo arms, respectively. Cardiac Electrophysiology The potential for QTc prolongation with niraparib was evaluated in a randomized, placebo-controlled trial in cancer patients (367 patients on niraparib and 179 patients on placebo). No large changes in the mean QTc interval (>20 ms) were detected in the trial following the treatment of niraparib 300 mg once daily.
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

ATC Code

L01XX
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX54 - Nirapari

Mechanism of Action

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP2 [HSA:10038] [KO:K10798]

Other CAS

1038915-60-4

Absorption Distribution and Excretion

Following a single-dose administration of 300 mg niraparib, the mean (±SD) peak plasma concentration (Cmax) was 804 (±403) ng/mL. The exposure (Cmax and AUC) of niraparib increased in a dose-proportional manner with daily doses ranging from 30 mg (0.1 times the approved recommended dose) to 400 mg (1.3 times the approved recommended dose). The accumulation ratio of niraparib exposure following 21 days of repeated daily doses was approximately 2-fold for doses ranging from 30 to 400 mg. The Tmax is about three hours. The absolute bioavailability of niraparib is approximately 73%. Food does not appear to affect drug exposure.
Niraparib is eliminated via multiple pathways, including liver metabolism, hepatobiliary excretion, and renal elimination. Following administration of a single oral 300-mg dose of radio-labeled niraparib, the average percent recovery of the administered dose over 21 days was 47.5% (range: 33.4% to 60.2%) in urine and 38.8% (range: 28.3% to 47.0%) in feces. In pooled samples collected over 6 days, unchanged niraparib accounted for 11% and 19% of the administered dose recovered in urine and feces, respectively.
The average (±SD) apparent volume of distribution (Vd/F) was 1,220 (±1,114) L. In a population pharmacokinetic analysis, the Vd/F of niraparib was 1,074 L in patients with cancer.
In a population pharmacokinetic analysis, the apparent total clearance (CL/F) of niraparib was 16.2 L/h in patients with cancer.

Metabolism Metabolites

Niraparib is primarily metabolized by carboxylesterases (CEs) to form M1, which is a major inactive metabolite. The M1 metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite. In a mass balance study, M1 and M10 were the major circulating metabolites. The M1 metabolite can also undergo methylation, monooxygenation, and hydrogenation to form other minor metabolites.

Wikipedia

Niraparib
Isodiazomethane

Biological Half Life

Following multiple daily doses of 300 mg of niraparib, the mean half-life (t1/2) is 36 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-13-2023
[1]. Jones P, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009 Nov 26;52(22):7170-85.
[2]. Wang L, et al. MK-4827, a PARP-1/-2 inhibitor, strongly enhances response of human lung and breast cancer xenografts to radiation. Invest New Drugs. 2012 Dec;30(6):2113-20.

Explore Compound Types